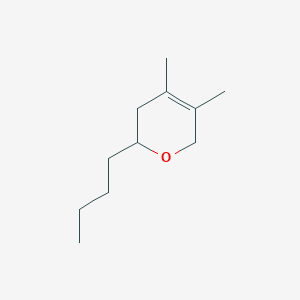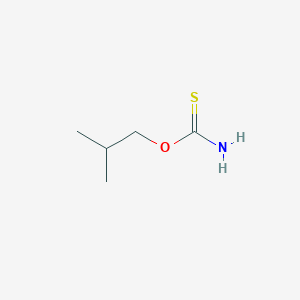![molecular formula C9H9N3O2 B14429423 4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol CAS No. 80200-17-5](/img/structure/B14429423.png)
4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol is a compound that features a triazole ring attached to a phenol group via a methoxy linker. This compound is part of a broader class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the phenol derivative and the triazole precursor.
Click Chemistry: The key step involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as “click chemistry”. This reaction forms the 1,2,3-triazole ring.
Reaction Conditions: The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or water, with copper sulfate pentahydrate and sodium ascorbate as catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the click chemistry process, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol can undergo several types of chemical reactions:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Aplicaciones Científicas De Investigación
4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential antimicrobial, anticancer, and antiviral activities.
Biology: Used in studies involving enzyme inhibition and protein binding.
Materials Science: Incorporated into polymers and materials for enhanced properties.
Agriculture: Investigated for its potential as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action of 4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol involves its interaction with various molecular targets:
Enzyme Inhibition: The triazole ring can bind to the active sites of enzymes, inhibiting their activity.
Protein Binding: The compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function.
Pathways: It can interfere with metabolic pathways, leading to the inhibition of microbial growth or cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Phenol Derivatives: Compounds with phenol groups but different linkers or additional functional groups.
Uniqueness
4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol is unique due to its specific combination of a triazole ring and a phenol group, which imparts distinct biological activities and chemical properties. This combination allows it to interact with a wide range of biological targets and participate in diverse chemical reactions.
Propiedades
Número CAS |
80200-17-5 |
|---|---|
Fórmula molecular |
C9H9N3O2 |
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
4-(triazol-2-ylmethoxy)phenol |
InChI |
InChI=1S/C9H9N3O2/c13-8-1-3-9(4-2-8)14-7-12-10-5-6-11-12/h1-6,13H,7H2 |
Clave InChI |
SYEKQDKDIKSREJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1O)OCN2N=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


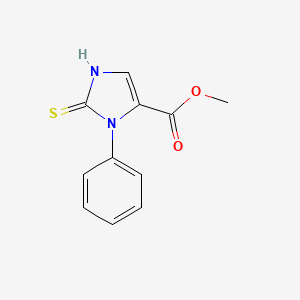
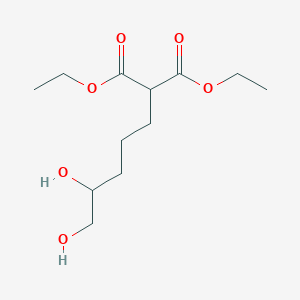

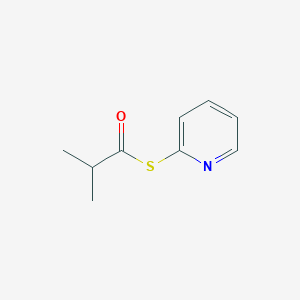
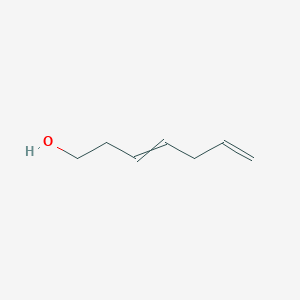

![2-(Aminomethyl)-3,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14429380.png)
![Lithium bicyclo[2.2.1]hepta-2,5-dien-7-ide](/img/structure/B14429384.png)




